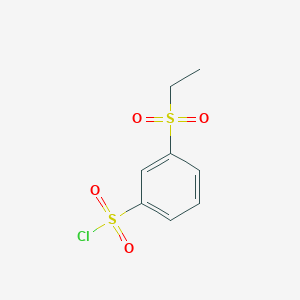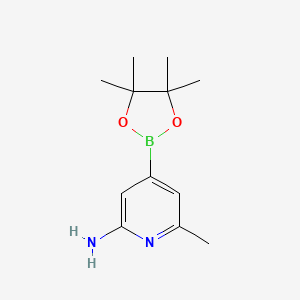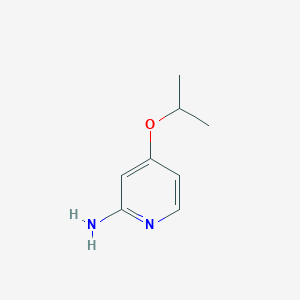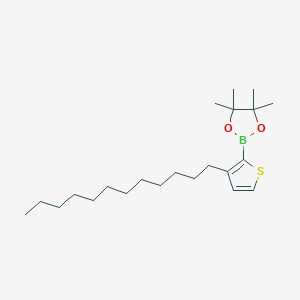
3-(Ethanesulfonyl)benzene-1-sulfonyl chloride
Overview
Description
3-(Ethanesulfonyl)benzene-1-sulfonyl chloride, also known as ESBSC, is a chemical compound with a molecular formula of C8H9ClO4S2 . It has a molecular weight of 268.74 .
Molecular Structure Analysis
The InChI code for 3-(Ethanesulfonyl)benzene-1-sulfonyl chloride is 1S/C8H9ClO4S2/c1-2-14(10,11)7-4-3-5-8(6-7)15(9,12)13/h3-6H,2H2,1H3 .Physical And Chemical Properties Analysis
3-(Ethanesulfonyl)benzene-1-sulfonyl chloride is a powder . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Enhanced Reactivity in Sulfonylation
1-Butyl-3-methylimidazolium chloroaluminate ionic liquids, as Lewis acid catalysts, have been used in the Friedel-Crafts sulfonylation reaction. This process involves benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride, exhibiting enhanced reactivity and almost quantitative yields of diaryl sulfones under ambient conditions. This demonstrates the potential of 3-(Ethanesulfonyl)benzene-1-sulfonyl chloride in improving sulfonylation efficiency and yield (Nara, Harjani, & Salunkhe, 2001).
Synthesis of Benzenesulfonyl Halides
A variety of preparative procedures continues to be used for the synthesis of benzenesulfonyl halides, which are significant in industrial and medicinal chemistry. This includes reactions involving sulfonyl chloride with hydroxyl-containing compounds. The utility of compounds like 3-(Ethanesulfonyl)benzene-1-sulfonyl chloride in these processes is evident from their widespread application in synthesizing these halides, which have numerous applications in chemical and pharmaceutical industries (Brown, 1996).
Oxidative Conversion to Sulfonyl Chlorides
In a study, Poly(N,N'-Dichloro-N-ethyl-benzene-1,3-disulfonamide) and N,N,N',N'-Tetrachlorobenzene-1,3-disulfonamide were identified as mild and efficient reagents for the direct oxidative conversion of sulfur compounds to the corresponding arenesulfonyl chlorides. This highlights the role of similar compounds like 3-(Ethanesulfonyl)benzene-1-sulfonyl chloride in facilitating efficient and mild oxidative conversion processes (Veisi, Ghorbani‐Vaghei, & Mahmoodi, 2011).
Synthesis of Aromatic Multisulfonyl Chlorides
Research has been conducted on the synthesis of functional aromatic bis(sulfonyl chlorides) which includes the synthesis of various compounds containing sulfonyl chloride groups. These compounds, akin to 3-(Ethanesulfonyl)benzene-1-sulfonyl chloride, are used as starting building blocks in the preparation of dendritic and other complex organic molecules, highlighting their significance in advanced synthetic chemistry (Percec et al., 2001).
Safety And Hazards
properties
IUPAC Name |
3-ethylsulfonylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO4S2/c1-2-14(10,11)7-4-3-5-8(6-7)15(9,12)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQHHZNOHIKOCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethanesulfonyl)benzene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1427137.png)

![4-Chloroisothiazolo[5,4-D]pyrimidine](/img/structure/B1427139.png)









![2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1427158.png)